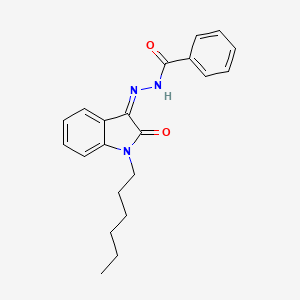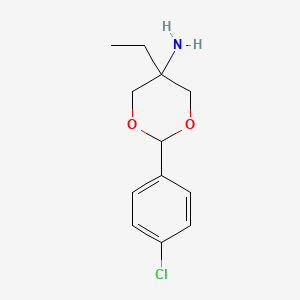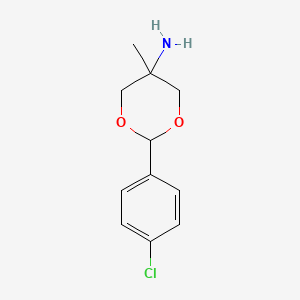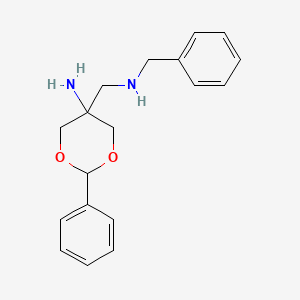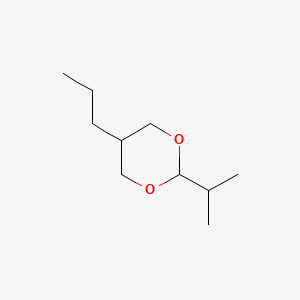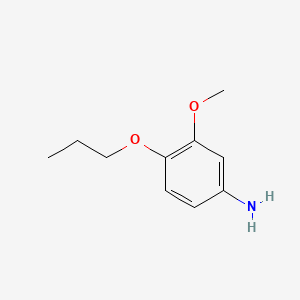
m-ANISIDINE, 4-PROPOXY-
Vue d'ensemble
Description
M-Anisidine is an organic compound with the formula CH3OC6H4NH2 . It appears as a pale yellow or amber-colored liquid . Commercial samples can appear brown due to air oxidation . It is one of the three isomers of the methoxy-containing aniline derivative .
Synthesis Analysis
M-Anisidine can be synthesized from m-aminophenol through acetylation, methylation, and alkali hydrolysis reaction . The optimum methylation reaction conditions include m-hydroxyacetanilide 56 mmol, n (m-hydroxyacetanilide) ∶n (Me_2SO_4) ∶n (NaOH)=1.0 ∶1.5 ∶1.2, and refluxing for 8 hours .Molecular Structure Analysis
The molecular formula of m-Anisidine is C7H9NO . The InChI is InChI=1S/C7H9NO/c1-9-7-4-2-3-6 (8)5-7/h2-5H,8H2,1H3 . The Canonical SMILES is COC1=CC=CC (=C1)N . The molecular weight is 123.15 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving m-ANISIDINE, 4-PROPOXY- were not found, m-Anisidine is known to participate in multicomponent reactions for the synthesis of amidines . These reactions commonly proceed via a cascade of elementary chemical steps .Physical and Chemical Properties Analysis
M-Anisidine has a density of 1.096 g/mL at 25 °C . It has a melting point of less than 0 °C and a boiling point of 251 °C . It is soluble in ethanol, diethyl ether, acetone, and benzene .Applications De Recherche Scientifique
Applications antibactériennes
m-ANISIDINE, 4-PROPOXY-: a été utilisé dans la synthèse de nanocomposites poly(o-anisidine)/BaSO4 qui présentent des propriétés antibactériennes significatives . Ces composites sont préparés par polymérisation oxydative et se sont avérés efficaces pour inhiber diverses souches bactériennes. L'interaction entre le polymère et la charge BaSO4 améliore la conductivité électrique, ce qui est un facteur crucial dans l'efficacité antibactérienne du matériau .
Polymères conducteurs
Le composé sert de monomère pour la production de polymères conducteurs avec une solubilité améliorée dans les solvants organiques . Ces polymères, en particulier lorsqu'ils sont dopés avec des acides inorganiques, présentent une conductivité électrique considérable, ce qui les rend adaptés aux applications électroniques, telles que la production de LED, de cellules solaires et de composants de smartphones .
Stabilité thermique
Les polyanisidines dérivées de m-ANISIDINE, 4-PROPOXY- présentent une remarquable stabilité thermique, conservant une partie importante de leur poids même à des températures élevées d'environ 800°C . Cette propriété est essentielle pour les matériaux utilisés dans des environnements à haute température, tels que certains procédés de fabrication ou les applications aérospatiales.
Dispositifs électrochromes
En raison de ses propriétés électrochimiques uniques, les polymères à base de m-ANISIDINE, 4-PROPOXY- peuvent être utilisés dans des dispositifs électrochromes. Ces dispositifs changent de couleur en réponse à une stimulation électrique et sont utilisés dans des applications telles que les vitres intelligentes et les rétroviseurs dans les automobiles .
Propriétés antioxydantes
Les polymères synthétisés présentent des propriétés antioxydantes, qui sont précieuses dans le domaine de la science des matériaux pour prévenir l'oxydation et la dégradation des matériaux. Cette application est particulièrement pertinente dans la préservation des artefacts historiques et la conservation de l'art .
Fonctionnalités de détection
Les dérivés du composé ont été explorés pour leurs capacités de détection. Ils peuvent être assemblés en capteurs pour détecter divers analytes environnementaux et biologiques, ce qui est crucial dans des domaines tels que la surveillance environnementale et le diagnostic médical .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
m-Anisidine, 4-propoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation. Additionally, m-Anisidine, 4-propoxy- can form Schiff bases with carbonyl compounds, which are important intermediates in various biochemical pathways .
Cellular Effects
m-Anisidine, 4-propoxy- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, m-Anisidine, 4-propoxy- can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of m-Anisidine, 4-propoxy- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, m-Anisidine, 4-propoxy- can inhibit the activity of certain oxidoreductases, which play a crucial role in cellular redox balance. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-Anisidine, 4-propoxy- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that m-Anisidine, 4-propoxy- can undergo oxidative degradation, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of m-Anisidine, 4-propoxy- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, m-Anisidine, 4-propoxy- can exhibit toxic or adverse effects. For instance, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These effects are likely due to the accumulation of reactive intermediates and the subsequent induction of oxidative stress .
Metabolic Pathways
m-Anisidine, 4-propoxy- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, m-Anisidine, 4-propoxy- can interact with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of m-Anisidine, 4-propoxy- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Additionally, m-Anisidine, 4-propoxy- can bind to plasma proteins, influencing its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of m-Anisidine, 4-propoxy- is an important factor that affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, m-Anisidine, 4-propoxy- can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
3-methoxy-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-13-9-5-4-8(11)7-10(9)12-2/h4-5,7H,3,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSDUCLSAXJGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146398 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-87-6 | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104338876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Anisidine, 4-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


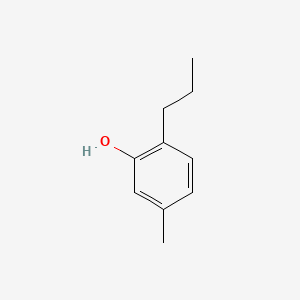
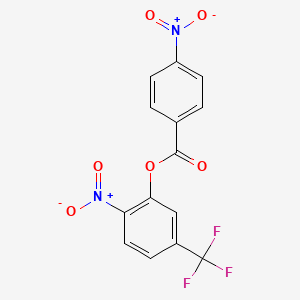

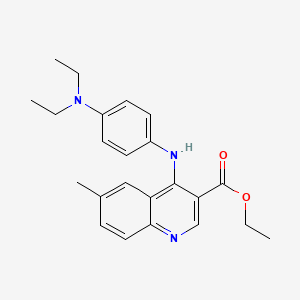
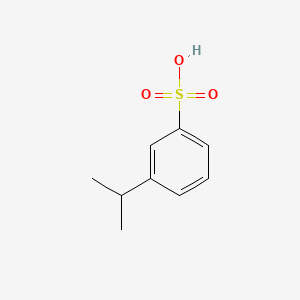


![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)
